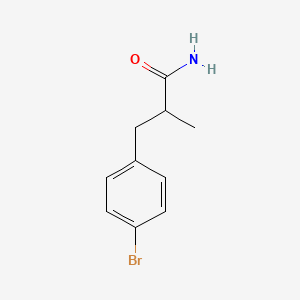

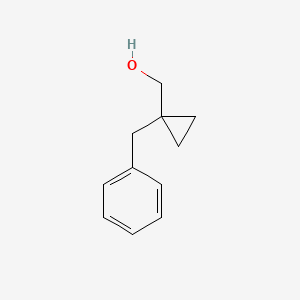

![molecular formula C7H7BrN2O4S B2579228 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1248470-13-4](/img/structure/B2579228.png)

2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” is a chemical compound with the molecular formula C7H7BrN2O4S and a molecular weight of 295.11 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. For instance, Sarojini et al. synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives have been widely studied. For example, in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone reacts with thiourea and substituted thioamides .

Scientific Research Applications

Synthesis and Bioactivity

A range of bioactive compounds have been synthesized incorporating the thiazole structure, akin to the core structure of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid. Some compounds demonstrate significant analgesic, antifungal, antibacterial, and antiproliferative activities, showcasing their potential in the development of new therapeutic agents. For instance, certain benzohydrazide derivatives exhibit pronounced analgesic and antiproliferative effects, highlighting the therapeutic potential of related compounds (Vijaya Raj et al., 2007).

Photodynamic Therapy and Cancer Treatment

Compounds similar in structure have been noted for their high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II photosensitizers used in photodynamic therapy. This indicates their potential application in cancer treatment, exploiting their ability to generate reactive oxygen species to kill cancer cells selectively (Pişkin et al., 2020).

Antimicrobial Applications

Several thiazole derivatives showcase potent antimicrobial properties. For instance, 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have demonstrated notable in vitro antimicrobial activities against various microbial strains. This underscores the utility of these compounds in developing new antimicrobial agents (Noolvi et al., 2016).

Coordination Chemistry and Material Science

The structural versatility of thiazole derivatives allows for the formation of complex coordination compounds with metals, offering avenues for research in material science and catalysis. For example, complexes with nickel, copper, and zinc have been synthesized, demonstrating the adaptability of thiazole structures in forming varied coordination geometries and polymeric structures (Singh & Baruah, 2008).

Future Directions

Thiazole derivatives have shown diverse biological activities and have been used in the synthesis of various potent biologically active compounds . Therefore, the future directions in the research of “2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid” and its derivatives could involve exploring their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, often resulting in changes at the molecular and cellular levels .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph and temperature could potentially influence the action of this compound .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to have diverse effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-{[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]methoxy}acetic acid at different dosages in animal models have not been specifically studied. Thiazole derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

2-[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O4S/c8-4-1-9-7(15-4)10-5(11)2-14-3-6(12)13/h1H,2-3H2,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYSOYYHPGHACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)NC(=O)COCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

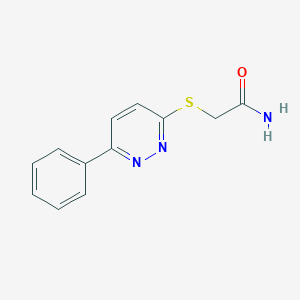

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide](/img/structure/B2579146.png)

![7-Pyridin-3-yl-1,7-diaza-spiro[4.4]nonane 3HCl](/img/structure/B2579147.png)

![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)

![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)

![2-amino-4-(2-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2579158.png)

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2579163.png)

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)